Ziapin 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

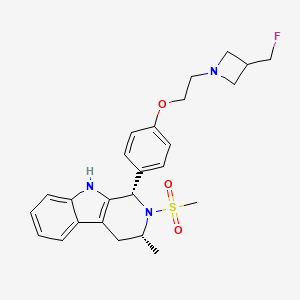

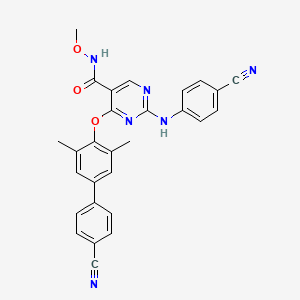

Ziapin 2 is a molecular optomechanical light transducer, known for its amphiphilic azobenzene structure. It exhibits a strong non-covalent affinity to the plasma membrane and can be used to photo-modulate the membrane potential in cells of the Gram-positive bacterium Bacillus subtilis .

Métodos De Preparación

The synthesis of Ziapin 2 involves the preparation of an amphiphilic azobenzene compound. The specific synthetic routes and reaction conditions are not widely detailed in the available literature. it is known that the compound is synthesized and characterized for its biocompatibility, localization, and functional effects at the cellular level .

Análisis De Reacciones Químicas

Ziapin 2 undergoes photoisomerization, a process where the compound changes its configuration upon exposure to light. This reaction is crucial for its function as a light transducer. The compound’s interaction with lipid membranes causes reversible membrane thinning due to photoisomerization . The specific reagents and conditions for other types of chemical reactions involving this compound are not extensively covered in the literature.

Aplicaciones Científicas De Investigación

Ziapin 2 has a wide range of scientific research applications:

Neuroscience: It is used to modulate neuronal firing and membrane potential in neurons.

Biomedicine: The compound has shown potential in controlling the contractile activity of skeletal muscle cells through light stimulation.

Cell Biology: This compound can be used to study the dynamics of phospholipids in model membranes and intact cells.

Mecanismo De Acción

Ziapin 2 exerts its effects through photoisomerization, where the compound changes its configuration upon exposure to light. This process leads to reversible membrane thinning and modulation of membrane potential. The compound closely overlaps with the plasma membrane reporter Cell Mask, indicating its strict targeting to the membrane bilayer . The interaction between this compound molecules causes local depression in lipid rafts, affecting the dynamics of the membrane .

Comparación Con Compuestos Similares

Ziapin 2 is compared with other amphiphilic azobenzene compounds, such as Ziapin 1. Both compounds have been synthesized and characterized for their biocompatibility and functional effects at the cellular level . This compound is unique in its rapid entry into lipid membranes and its ability to modulate membrane potential without causing temperature changes . Other similar compounds include various azobenzene derivatives used in optogenetics and membrane studies.

Propiedades

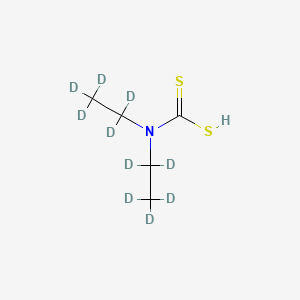

Fórmula molecular |

C40H54Br2N6 |

|---|---|

Peso molecular |

778.7 g/mol |

Nombre IUPAC |

4-[[4-(azepan-1-yl)phenyl]diazenyl]-N,N-bis(6-pyridin-1-ium-1-ylhexyl)aniline;dibromide |

InChI |

InChI=1S/C40H54N6.2BrH/c1(9-27-43-29-11-7-12-30-43)3-15-33-45(34-16-4-2-10-28-44-31-13-8-14-32-44)39-23-19-37(20-24-39)41-42-38-21-25-40(26-22-38)46-35-17-5-6-18-36-46;;/h7-8,11-14,19-26,29-32H,1-6,9-10,15-18,27-28,33-36H2;2*1H/q+2;;/p-2 |

Clave InChI |

QVFGCTAKFZXKTO-UHFFFAOYSA-L |

SMILES canónico |

C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCC[N+]4=CC=CC=C4)CCCCCC[N+]5=CC=CC=C5.[Br-].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)

![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)

![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)